(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-5-6-9(8-15)14-10/h5-7,15H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIURVLYLJPTBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592163 | |
| Record name | [6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315350-82-3 | |
| Record name | [6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronate Ester Formation via Miyaura Borylation
The Miyaura borylation reaction is a cornerstone for introducing boronate esters into aromatic systems. For (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol , this method involves coupling a halogenated pyridine precursor with bis(pinacolato)diboron (B2pin2) under palladium catalysis. A representative procedure involves reacting 6-bromo-2-pyridinemethanol with B2pin2 in the presence of Pd(dba)2 (palladium dibenzylideneacetone), XantPhos (a phosphine ligand), and Cs2CO3 in a 4:1 mixture of cyclopentyl methyl ether (CPME) and water .
Critical parameters include:
-
Catalyst-Ligand System : Pd(dba)2 and XantPhos provide optimal activity for aryl bromide substrates .
-
Solvent System : CPME-water mixtures enhance solubility while minimizing side reactions .
-
Temperature : Reactions typically proceed at 80–100°C for 12–24 hours .
Table 1: Miyaura Borylation Conditions and Yields
The methanol group remains intact under these conditions, negating the need for protection .
Hydroxylation and Protection-Deprotection Strategies
The methanol group in the target compound may necessitate protective strategies during boronate installation. For instance, silyl ether protection (e.g., using tert-butyldimethylsilyl chloride) prevents oxidation or unintended reactivity. Post-borylation, deprotection with tetra-n-butylammonium fluoride (TBAF) regenerates the hydroxyl group .
Key Considerations :
-
Protecting Group Stability : Silyl ethers resist Pd-catalyzed conditions but require acidic or fluoride-based deprotection .
-
Side Reactions : Overly vigorous deprotection may cleave the boronate ester .
Alternative Routes: Direct Boronation of Pyridine Derivatives
Direct functionalization of pyridine rings via iridium-catalyzed C–H borylation offers a streamlined approach. Using [Ir(COD)OMe]2 with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as a ligand, regioselective borylation occurs at the 6-position of 2-pyridinemethanol .
Table 3: Iridium-Catalyzed C–H Borylation
This method avoids pre-halogenation but requires stringent anhydrous conditions .
Purification and Characterization
Post-synthesis purification typically involves column chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water mixtures . Characterization via NMR confirms the presence of the boronate ester (quartet at δ 1.3 ppm for pinacol methyl groups) and methanol (singlet at δ 4.6 ppm) . High-resolution mass spectrometry (HRMS) provides molecular weight validation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s reactivity and properties.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine
Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Industry
Material Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations and biological applications, where the compound acts as a key intermediate or active agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
The compound’s structural analogs differ in the position of boronate ester groups, aromatic core (pyridine vs. benzene), and substituent functionalities. Key comparisons include:
Pyridine-Based Boronate Esters
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol Functional Groups: Boronate ester at pyridine-6, hydroxyl (-OH) at pyridine-3. Molecular Formula: C11H16BNO3 (identical to the target compound). Applications: Intermediate for coupling reactions; hydroxyl group enables further functionalization .
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Functional Groups: Methoxy (-OCH3) at pyridine-2, boronate at pyridine-4.
- Molecular Weight: 235.07.
- Key Difference: Methoxy substituent offers distinct electronic effects compared to hydroxymethyl, influencing reactivity in cross-coupling .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Functional Groups: Amino (-NH2) at pyridine-2, boronate at pyridine-4. Applications: Amino group facilitates nucleophilic substitution or hydrogen bonding in drug design .
Benzene-Based Boronate Esters
[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b) Functional Groups: Boronate at benzene-3, hydroxymethyl at benzene-1. Physical State: White solid (m.p. 48–50°C). Yield: 86% via NaBH4 reduction of formyl precursor .
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) Functional Groups: Chloro (-Cl) at benzene-4, hydroxymethyl at benzene-1. ¹H-NMR: δ 7.66 (d, 1H), 4.57 (s, 2H for -CH2OH), 1.39 (pinacol -CH3) .
Physicochemical Properties
*Inferred from analogous syntheses .
Biological Activity
(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H18BNO4
- Molecular Weight : 263.10 g/mol
- CAS Number : 181219-01-2
The unique dioxaborolane moiety contributes to its reactivity and potential interactions with biological targets.
Inhibition of Enzymatic Activity
Research has indicated that compounds with similar structural features exhibit inhibitory activity against specific enzymes. For instance:
-
SARS-CoV-2 Mpro Inhibition : A related study demonstrated that β-amido boronic acids can inhibit the main protease (Mpro) of SARS-CoV-2 in vitro. These inhibitors showed varying degrees of efficacy based on their structural configurations and binding affinities .
The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.
Compound IC50 (µM) Selectivity Compound A 20 High Compound B 35 Moderate This compound TBD TBD
GSK-3β Inhibition
Glycogen synthase kinase 3 beta (GSK-3β) is another target for compounds similar to this compound. Studies have shown that certain derivatives can inhibit GSK-3β with IC50 values ranging from 10 to 1314 nM .
| Compound Type | IC50 (nM) |
|---|---|
| Pyridine Derivatives | 100 - 500 |
| Dioxaborolane Derivatives | 20 - 100 |
This inhibition is significant in the context of neurodegenerative diseases and cancer therapy.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have evaluated the safety profile of this compound. For example:
-
Cell Viability Assays : In HT-22 and BV-2 cell lines, compounds were tested at concentrations ranging from 0.1 to 100 µM. The results indicated that while some compounds reduced cell viability significantly at higher concentrations, others maintained cell viability even at elevated doses .
Concentration (µM) Cell Viability (%) 0.1 >90 1 >85 10 >70 50 <50 100 <20
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to this compound:
-
Neuroinflammation Models : In models of neuroinflammation, certain derivatives exhibited anti-inflammatory properties by significantly reducing levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells .
- Example Findings :
- At a concentration of 1 µM: NO levels were reduced by approximately 30%.
- IL-6 levels decreased significantly compared to untreated controls.
- Example Findings :
Q & A
Basic Research Question
- Primary Methods:
- ¹H/¹³C NMR: Confirm regioselectivity of the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and pyridine-methanol structure (δ ~4.7 ppm for -CH₂OH) .
- HPLC/GC: Assess purity (>95% by GC with non-polar columns, e.g., DB-5) .
- Titration: Quantify boron content via acid-base titration to verify boronic ester integrity .
- Data Contradictions: Discrepancies in purity (e.g., 95% vs. 98%) may arise from residual solvents or hydrolysis byproducts. Use a combination of NMR and mass spectrometry (HRMS) to identify impurities .
How should this compound be stored to ensure stability, and what are the signs of degradation?
Basic Research Question
- Storage: Seal in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent boronic ester hydrolysis .
- Degradation Indicators:
How does the electronic interplay between the boronic ester and methanol groups influence reactivity in cross-coupling reactions?
Advanced Research Question
The boronic ester acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic substitution at the 2- and 4-positions. Meanwhile, the -CH₂OH group:
- Steric Effects: Hinders coupling at the ortho position, directing reactions to the para position .
- Electronic Effects: The hydroxyl group can participate in hydrogen bonding, stabilizing transition states in Pd-catalyzed couplings.
- Experimental Validation: Compare coupling rates with/without methanol protection (e.g., silylation). Use DFT calculations to map electron density distribution .
What strategies optimize this compound’s use in synthesizing fused heterocycles for medicinal chemistry applications?
Advanced Research Question
- Method 1: Employ sequential Suzuki-Miyaura and Buchwald-Hartwig couplings to attach aryl/heteroaryl groups and amines, respectively. For example:
- Method 2: Use the methanol group for post-functionalization (e.g., Mitsunobu reaction with phenols to form ethers) .
- Challenges: Competing boronic ester hydrolysis in protic solvents. Use mixed solvents (e.g., THF/H₂O 4:1) and low temperatures (0–25°C) .
How can researchers address contradictions in reported reaction yields when using this compound in multi-step syntheses?
Advanced Research Question
- Root Causes:
- Variable Catalyst Activity: Batch-dependent Pd catalyst purity (e.g., use Pd(OAc)₂ with SPhos ligand for consistency) .
- Solvent Effects: Trace water in THF reduces boronic ester stability. Pre-dry solvents over molecular sieves.
- Mitigation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
